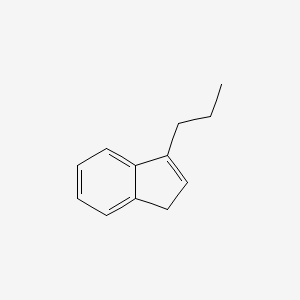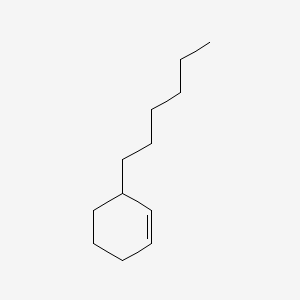
Cyclohexene, 3-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 3-hexyl- is an organic compound with the molecular formula C12H22. It is a derivative of cyclohexene, where a hexyl group is attached to the third carbon of the cyclohexene ring. This compound is also known by its IUPAC name, 3-hexyl-1-cyclohexene .
Méthodes De Préparation
Cyclohexene, 3-hexyl- can be synthesized through various methods. One common laboratory method involves the dehydration of cyclohexanol using phosphoric acid as a catalyst . The reaction proceeds as follows:
C6H11OH→C6H10+H2O
In industrial settings, cyclohexene is often produced by the partial hydrogenation of benzene . The addition of a hexyl group to the cyclohexene ring can be achieved through various alkylation reactions.
Analyse Des Réactions Chimiques
Cyclohexene, 3-hexyl- undergoes several types of chemical reactions, including:
Oxidation: Cyclohexene, 3-hexyl- can be oxidized to form cyclohexanone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexane derivatives using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can occur, where halogens such as chlorine (Cl2) or bromine (Br2) are added to the double bond of cyclohexene, 3-hexyl-.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Cyclohexene, 3-hexyl- has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its hydrophobic nature.
Medicine: Research into cyclohexene derivatives has shown potential in developing new pharmaceuticals, particularly in the area of anti-inflammatory and antimicrobial agents.
Mécanisme D'action
The mechanism by which cyclohexene, 3-hexyl- exerts its effects depends on the specific reaction or application. In oxidation reactions, the double bond of the cyclohexene ring is typically the site of attack by oxidizing agents, leading to the formation of epoxides or ketones. In reduction reactions, the double bond is hydrogenated to form cyclohexane derivatives .
Comparaison Avec Des Composés Similaires
Cyclohexene, 3-hexyl- can be compared to other cyclohexene derivatives such as cyclohexene, 3-cyclohexyl- and cyclohexene, 3-methyl-. These compounds share similar reactivity patterns but differ in the nature of the substituent group attached to the cyclohexene ring. The hexyl group in cyclohexene, 3-hexyl- provides unique hydrophobic properties and influences the compound’s reactivity and applications .
Similar Compounds
- Cyclohexene, 3-cyclohexyl-
- Cyclohexene, 3-methyl-
- Cyclohexene, 3-ethyl-
Cyclohexene, 3-hexyl- stands out due to its longer alkyl chain, which can affect its physical properties and reactivity compared to shorter-chain derivatives .
Propriétés
Numéro CAS |
15232-78-7 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
3-hexylcyclohexene |
InChI |
InChI=1S/C12H22/c1-2-3-4-6-9-12-10-7-5-8-11-12/h7,10,12H,2-6,8-9,11H2,1H3 |
Clé InChI |
OQKLIIQHYMWPMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


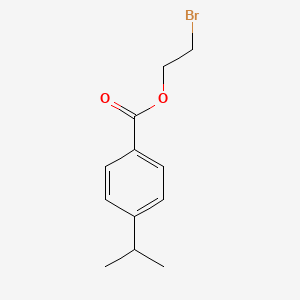
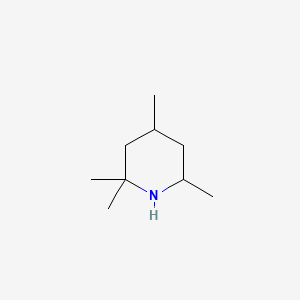
![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)
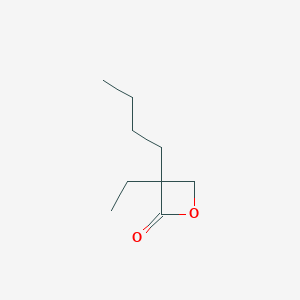
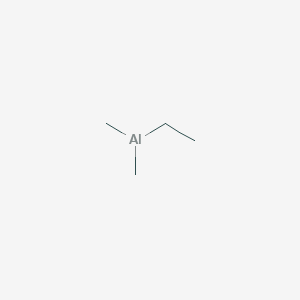
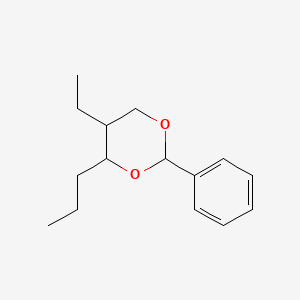

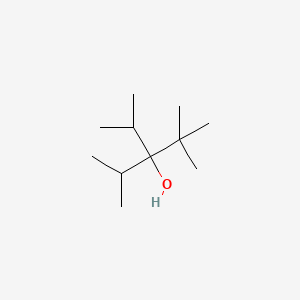
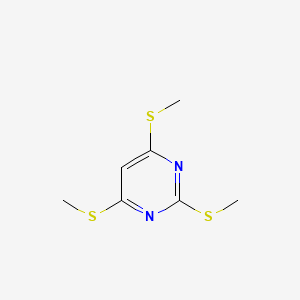


![1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane](/img/structure/B14722278.png)
![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)
